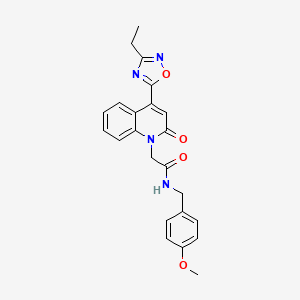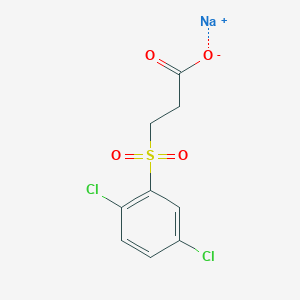
1-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(tetrahydro-2H-pyran-4-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(tetrahydro-2H-pyran-4-yl)urea is a useful research compound. Its molecular formula is C19H27N3O3 and its molecular weight is 345.443. The purity is usually 95%.
BenchChem offers high-quality 1-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(tetrahydro-2H-pyran-4-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(tetrahydro-2H-pyran-4-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has demonstrated various synthetic routes to create complex heterocyclic frameworks, which are essential in drug development and materials science. For example, the development of Pictet–Spengler reactions from amide substrates presents an efficient method for preparing tetrahydroisoquinolines, indicating potential routes for synthesizing compounds like 1-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(tetrahydro-2H-pyran-4-yl)urea (Arroyo et al., 2014).
Medicinal Chemistry and Drug Design
Compounds with the tetrahydroisoquinoline scaffold, like the one , have been explored for their potential as bioactive molecules. For instance, tetrahydroisoquinoline-derived urea and 2,5-diketopiperazine derivatives have been identified as selective antagonists of the Transient Receptor Potential Melastatin 8 (TRPM8) channel receptor, suggesting their utility in antiprostate cancer agents (De Petrocellis et al., 2016).
Novel Synthetic Methodologies
Innovative synthetic methodologies enable the construction of complex molecules that can be utilized across various fields, including pharmaceuticals and materials science. For instance, reactions involving aromatic amines with cyclic enol ethers in water offer an efficient synthesis of new 1,2,3,4-tetrahydroquinoline derivatives (Zhang & Li, 2002), which could provide insight into synthesizing the compound .
Antimicrobial Investigations
Some synthetic compounds, including those with heterocyclic frameworks, have been investigated for their antimicrobial properties, suggesting potential pharmaceutical applications. The synthesis and characterization of novel piperidinyl tetrahydrothieno[2,3-c]isoquinolines, for example, have shown promising influences against pathogenic strains (Zaki et al., 2021).
properties
IUPAC Name |
1-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-13(2)18(23)22-8-5-14-3-4-17(11-15(14)12-22)21-19(24)20-16-6-9-25-10-7-16/h3-4,11,13,16H,5-10,12H2,1-2H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSYQJMISJQORR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)NC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-difluorophenyl)acetamide](/img/no-structure.png)
![5-amino-1-[2-(2,3-dimethylanilino)-2-oxoethyl]-N-[(4-methoxyphenyl)methyl]triazole-4-carboxamide](/img/structure/B2590038.png)

![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2590040.png)
![2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2590041.png)

![N-(1-Cyclopentyl-5-methylpyrazol-4-yl)-N-[(5-fluoropyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2590044.png)



![1-(4-bromophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2590053.png)